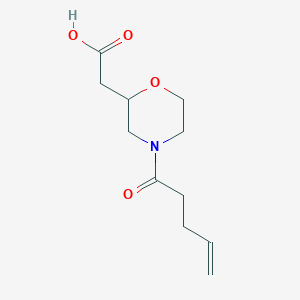![molecular formula C14H19NO5S B7579789 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as DSMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DSMA belongs to the class of sulfonyl-containing compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors involved in inflammation and pain. 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to possess a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis in cancer cells. 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has several advantages for use in lab experiments, including its high potency and selectivity for COX-2 inhibition, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid also has some limitations, including its limited solubility in water and its potential for off-target effects on other enzymes and receptors.
Future Directions
There are several potential future directions for research on 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid, including the development of more effective synthesis methods, the investigation of its potential applications in other disease states, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of inflammation, pain, and cancer.
Synthesis Methods
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid can be synthesized using a variety of methods, including the reaction of 2-morpholinoacetic acid with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different sulfonyl chlorides or the substitution of the morpholine ring with other heterocyclic moieties.
Scientific Research Applications
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. 2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-3-4-13(11(2)7-10)21(18,19)15-5-6-20-12(9-15)8-14(16)17/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURVVHOAWFZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579706.png)
![2-[[[3-(Methoxymethyl)benzoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579708.png)
![2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B7579713.png)
![2-[(3-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579725.png)
![2-[[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579727.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579762.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)
![2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579772.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)